Cas no 2171953-34-5 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

1-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid azetidine ring with a methyl substituent at the 3-position. This compound is designed for peptide synthesis, particularly where conformational constraints or steric effects are desired. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the azetidine scaffold enhances stability and modulates peptide backbone flexibility. Its carboxylic acid functionality allows for straightforward coupling to other amino acid residues. This derivative is valuable in medicinal chemistry and bioconjugation applications, offering precise control over peptide structure and properties. High purity and consistent performance make it suitable for research and pharmaceutical development.
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid structure
2171953-34-5 structure
Product name:1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid
CAS No:2171953-34-5
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6084793
PubChem ID:165567024

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid
    • 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
    • EN300-1523666
    • 2171953-34-5
    • インチ: 1S/C25H28N2O5/c1-25(23(29)30)15-27(16-25)22(28)12-6-7-13-26-24(31)32-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,31)(H,29,30)
    • InChIKey: IXPUKLJNNPBDLK-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CN(C(CCCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 682
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 95.9Ų

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1523666-2.5g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1523666-0.5g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1523666-100mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
100mg
$2963.0 2023-09-26
Enamine
EN300-1523666-1000mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
1000mg
$3368.0 2023-09-26
Enamine
EN300-1523666-1.0g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
1g
$3368.0 2023-06-05
Enamine
EN300-1523666-10.0g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
10g
$14487.0 2023-06-05
Enamine
EN300-1523666-0.25g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1523666-0.05g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1523666-5.0g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
5g
$9769.0 2023-06-05
Enamine
EN300-1523666-5000mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylazetidine-3-carboxylic acid
2171953-34-5
5000mg
$9769.0 2023-09-26

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid 関連文献

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid (CAS: 2171953-34-5)

The compound 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid (CAS: 2171953-34-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine ring and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its applications in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for the introduction of constrained amino acid analogs.

One of the key advancements in the study of this compound is its role in the synthesis of peptidomimetics. Researchers have demonstrated that the incorporation of 3-methylazetidine-3-carboxylic acid derivatives into peptide backbones can enhance metabolic stability and bioavailability. The Fmoc-protected variant (CAS: 2171953-34-5) is particularly valuable due to its compatibility with standard SPPS protocols, enabling the efficient production of complex peptide architectures. Recent publications highlight its use in the development of protease inhibitors and GPCR-targeting ligands, underscoring its broad utility in drug discovery.

In addition to its synthetic applications, the physicochemical properties of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid have been extensively characterized. Studies have revealed that the methyl substitution on the azetidine ring confers conformational rigidity, which is critical for modulating peptide secondary structures. Nuclear magnetic resonance (NMR) and X-ray crystallography data have provided insights into the stereoelectronic effects of the azetidine moiety, facilitating the rational design of novel bioactive compounds.

Recent preclinical studies have explored the therapeutic potential of peptides incorporating this compound. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a potent angiotensin-converting enzyme (ACE) inhibitor featuring the 3-methylazetidine-3-carboxylic acid scaffold. The compound exhibited improved pharmacokinetic profiles compared to traditional ACE inhibitors, suggesting its potential for cardiovascular applications. Furthermore, its use in oncology research has been investigated, with preliminary data indicating its efficacy in disrupting protein-protein interactions involved in cancer cell proliferation.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. Green chemistry approaches, such as the use of biodegradable solvents and catalytic methods, are being explored to enhance the sustainability of its production. These developments are critical for meeting the growing demand for this compound in both academic and industrial settings.

In conclusion, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid (CAS: 2171953-34-5) represents a versatile and valuable tool in modern drug discovery and peptide engineering. Its unique structural features and demonstrated biological activities make it a focal point of ongoing research. Future studies are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development. Researchers are encouraged to explore its potential in emerging areas such as targeted drug delivery and immunomodulation, where its properties may offer distinct advantages.

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